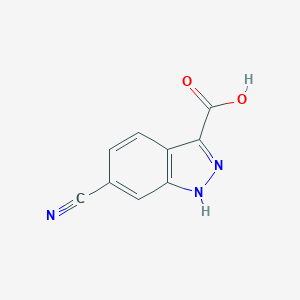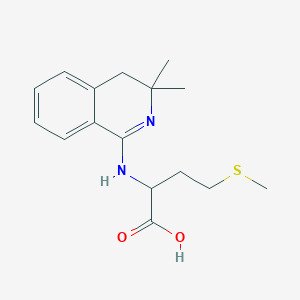
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid" often involves modified Strecker reactions or similar synthetic pathways. For example, a modified Strecker synthesis involving 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid at room temperature has been reported to produce related α-amino nitriles with good yield and specific structural characteristics (Otero et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds can exhibit interesting features such as zig-zag ribbons connected by C–H⋯N and C–H⋯π interactions, as seen in the crystal structure of α-amino nitrile derivatives synthesized via Strecker reactions. These structures often crystallize in specific space groups and have detailed molecular geometries that can be analyzed to understand the compound's interactions and stability (Otero et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures can include oxidative dimerization, Pummerer-type cyclization reactions, and electrochemical fluorination. These reactions can lead to the formation of various derivatives with different functional groups, demonstrating the compound's reactivity and potential for modification (Boyd et al., 1985), (Saitoh et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and applications. The detailed crystallographic analysis provides insights into the compounds' stability, packing, and potential intermolecular interactions, which are essential for designing materials and drugs (Otero et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and photophysical properties, are determined by the compound's molecular structure. Studies on related compounds have explored their potential interactions with DNA, their ability to undergo specific reactions like cyclization and fluorination, and their biological activity, which can provide a foundation for further research on "2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid" (Sami et al., 1995).
Aplicaciones Científicas De Investigación
Antihypertensive Properties
Compounds in the isoquinoline series, similar to the chemical structure , have been synthesized and tested for their blood pressure-lowering properties. One study found that certain alkyl derivatives in this series display significant antihypertensive activity, characterized by their arteriolar dilation capabilities. This suggests potential applications in managing hypertension (Lal et al., 1984).
Neuroprotective Effects
Research has shown that isoquinoline sulfonamides, with structures akin to the chemical , are potent and selective inhibitors of specific human carbonic anhydrase isoforms involved in GABA-mediated neuronal excitation. This inhibition could be leveraged for developing new anticonvulsant agents, offering a novel approach for epilepsy treatment (Bruno et al., 2016).
Anticonvulsant Potential
Derivatives of tetrahydroisoquinoline, which share structural similarities with the compound , have been evaluated for their efficacy against audiogenic seizures in mice. Some derivatives demonstrated significant anticonvulsant activity, suggesting the potential of such compounds in epilepsy management (Gitto et al., 2006).
Role in Metabolic Pathways
The metabolism and disposition studies of related isoquinoline compounds provide insights into their biotransformation processes in the body. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of such compounds, informing their safe and effective use in medical research (Renzulli et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-16(2)10-11-6-4-5-7-12(11)14(18-16)17-13(15(19)20)8-9-21-3/h4-7,13H,8-10H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGKDFXVKGOIRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NC(CCSC)C(=O)O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



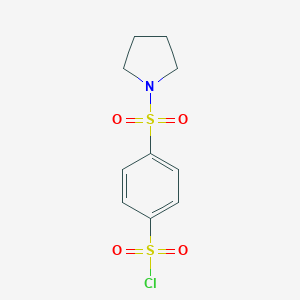
![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)

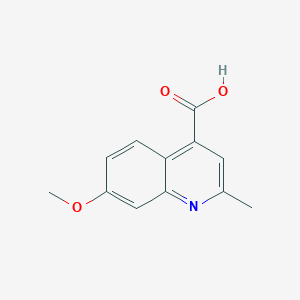
![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)
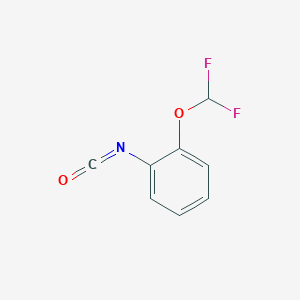
![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)
![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)

